molecular formula C19H20N2O7 B2742491 6-[2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyhexanoic acid CAS No. 2087490-48-8

6-[2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyhexanoic acid

Cat. No.: B2742491
CAS No.: 2087490-48-8
M. Wt: 388.376
InChI Key: PBZGPWVWKSADLD-UHFFFAOYSA-N
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Description

This compound is a derivative of 2-(2,6-dioxopiperidin-3-yl)-4-fluoroisoindoline-1,3-dione . It is used as a raw material in the synthesis of novel pomalidomide linked with diphenylcarbamide derivatives .


Synthesis Analysis

The compound is synthesized through several step reactions of substitution, click reaction, and addition reaction . A specific example of a synthesis process involves the addition of 2-(2-(2-(2-azidoethoxy)ethoxy)ethoxy)ethan-1-amine and DIPEA to a solution of 2-(2,6-dioxopiperidin-3-yl)-4-fluoroisoindoline-1,3-dione in dimethylformamide .


Molecular Structure Analysis

The molecular structure of this compound has been confirmed by 1H NMR, 13C NMR, and MS . The IUPAC Standard InChI is InChI=1S/C13H10N2O4/c16-10-6-5-9 (11 (17)14-10)15-12 (18)7-3-1-2-4-8 (7)13 (15)19/h1-4,9H,5-6H2, (H,14,16,17) .


Chemical Reactions Analysis

The compound is capable of undergoing rapid conjugation with carboxyl linkers due to the presence of an amine group via peptide coupling reactions . It is also amenable for linker attachment via reductive amination .


Physical and Chemical Properties Analysis

The compound has a molecular weight of 258.2295 . It is typically stored in an inert atmosphere at 2-8°C .

Scientific Research Applications

Hydrophobic and Flexible Structural Element in Chemical Synthesis

6-Aminohexanoic acid, a compound structurally related to 6-[2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyhexanoic acid, has been recognized for its hydrophobic, flexible structure, which is crucial in the chemical synthesis of modified peptides and polyamide synthetic fibers, such as nylon. It serves as a linker in various biologically active structures, highlighting the significance of similar ω-amino acids in molecular design and synthesis (Markowska, Markowski, & Jarocka-Karpowicz, 2021).

Immunosuppressive Drug Derivatives

Research into Mycophenolic acid (MPA) derivatives, which include structural motifs similar to this compound, has led to the development of compounds with enhanced immunosuppressive activity. These derivatives demonstrate an ability to reduce pro-inflammatory cytokine levels beyond that of traditional drugs, with one compound showing superior activity and reduced cytotoxicity, marking it as a promising candidate for immunosuppressive therapy (Barbieri et al., 2017).

Modification of Oxidation Reactions

In the realm of organic synthesis, compounds such as 6-(methylsulfinyl)hexanoic acid, which shares functional similarities with this compound, have been employed to modify the Swern oxidation reaction. This modification allows for the efficient conversion of alcohols to aldehydes or ketones, offering a recyclable, odorless alternative to traditional reagents. This innovative approach enhances the synthesis process, making it more environmentally friendly and sustainable (Liu & Vederas, 1996).

Antimicrobial Activity

Derivatives of 4-aminophenylacetic acid, involving structural elements akin to this compound, have been synthesized and tested for their antimicrobial properties. Some of these compounds exhibited promising results against microbial pathogens, indicating the potential for developing new antibacterial agents based on this chemical scaffold (Bedair et al., 2006).

Mechanism of Action

The compound is capable of suppressing indoleamine pyrrole-2,3-dioxygenase-1 (IDO1) activities in in vitro experiments . IDO1 is a monomeric enzyme containing heme, and its excessive activation has been shown to be closely related to the pathogenesis of cancer and other diseases .

Safety and Hazards

The compound is associated with several hazard statements including H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .

Future Directions

The compound plays an important role in the development of protease degradation drugs . It is used as a ligand for E3 ligase in PROTAC production, a technology that can degrade the target protein through the protein degradation pathway in vivo . This method not only improves the efficacy of the drug but also reduces the damage to the normal tissues of the human body .

Properties

IUPAC Name

6-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyhexanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O7/c22-14-9-8-12(17(25)20-14)21-18(26)11-5-4-6-13(16(11)19(21)27)28-10-3-1-2-7-15(23)24/h4-6,12H,1-3,7-10H2,(H,23,24)(H,20,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBZGPWVWKSADLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCCCCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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